molecular formula C₂₀H₂₄O₃ B1140738 2-Hydroxy Ethynyl Estradiol CAS No. 50394-89-3

2-Hydroxy Ethynyl Estradiol

Cat. No.: B1140738
CAS No.: 50394-89-3
M. Wt: 312.4
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Description

2-Hydroxy Ethynyl Estradiol is a key oxidative metabolite of the synthetic estrogen 17α-Ethinyl Estradiol (EE2), a primary component in most oral contraceptives . This metabolite is formed primarily in the liver via the activity of cytochrome P450 (CYP) enzymes, most notably CYP3A4 and CYP1A1 . Its formation is a critical step in the metabolic pathway of EE2, which can lead to both stable conjugates for excretion and the generation of chemically reactive intermediates . Research into this compound is essential for elucidating the complex pharmacokinetics, bioavailability, and disposition of its parent drug, Ethinyl Estradiol, which features high oral bioavailability due to its ethinyl group at carbon 17 that resists first-pass metabolism . Beyond pharmacokinetic studies, this compound holds significant research value in investigating mechanisms of estrogen-related toxicity. Like endogenous estrogen metabolites, it is believed to be a precursor to reactive ortho-quinones, which can form covalent adducts with cellular macromolecules like DNA and proteins, potentially initiating oxidative stress and genotoxicity . Studies utilizing trapping agents such as glutathione (GSH) and N-acetylcysteine (NAC) have identified various adducts to characterize these reactive pathways and assess potential toxicological risks . Furthermore, research on analogous metabolites like 2-Hydroxyestradiol (2-HE2) suggests potential bioactivity, such as the activation of key signaling molecules including AMP-activated protein kinase (AMPK) in muscle cells, pointing to a broader, non-receptor-mediated role in cellular metabolism and energy homeostasis . This product is intended for use in mass spectrometry-based metabolomics, reactive metabolite screening, enzyme activity assays, and environmental impact studies, providing researchers with a critical tool for advanced biochemical and pharmacological inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJCDKMHNQVWDV-BKRJIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50394-89-3
Record name 2-Hydroxyethynylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WVG03IXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Conceptual Framework and Historical Context in Steroid Research

Evolution of Synthetic Estrogen Research Paradigms

The quest for synthetic estrogens was driven by the need for more potent and orally bioavailable forms of the hormone. Natural estrogens, when taken orally, were subject to extensive first-pass metabolism in the liver, which reduced their efficacy. chemicalbook.com The development of synthetic hormones became a key focus for researchers. A major breakthrough came from the work of Russell Marker, a chemist at Penn State, who discovered a method to extract progesterone (B1679170) from plant material in 1943. pbs.org His process, known as the "Marker Degradation," became the foundation for modern synthetic hormone production. pbs.org

This innovation paved the way for the creation of orally active synthetic estrogens. In 1938, Hans Herloff Inhoffen and Walter Hohlweg at Schering synthesized ethinyl estradiol (B170435) (EE), a derivative of the natural estrogen estradiol. chemicalbook.comdrugbank.com The addition of an ethinyl group at the C-17 position of the estradiol molecule was a critical modification. chemicalbook.com This structural change inhibits the action of 17β-dehydrogenase, a key enzyme in the metabolic inactivation of estradiol, thereby increasing its potency and oral activity. chemicalbook.com Ethinyl estradiol was granted FDA approval on June 25, 1943. drugbank.com The development of synthetic estrogens like ethinyl estradiol represented a significant paradigm shift, moving from reliance on animal-derived extracts to chemically synthesized compounds with enhanced properties. pbs.orgacs.org

Positioning of 2-Hydroxy Ethynyl (B1212043) Estradiol within Estrogen Metabolite Studies

The metabolism of synthetic estrogens like ethinyl estradiol is a crucial area of study. When ethinyl estradiol is processed in the body, it undergoes various chemical transformations, primarily through hydroxylation mediated by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.orgpharmgkb.org One of the main outcomes of this metabolic process is the formation of 2-Hydroxy Ethynyl Estradiol. nih.govnih.gov

This compound is a catechol estrogen, a class of estrogen metabolites characterized by the presence of two hydroxyl groups on the aromatic A-ring of the steroid structure. nih.govnih.gov Specifically, it is the product of hydroxylation at the 2-position of the ethinyl estradiol molecule. nih.govaacrjournals.org Research has shown that 2-hydroxylation is a major metabolic pathway for ethinyl estradiol. nih.govaacrjournals.org

The study of metabolites like this compound is significant for understanding the complete biological activity of synthetic estrogens. While the parent compound, ethinyl estradiol, has high affinity for estrogen receptors, its metabolites also exhibit biological activities. aacrjournals.orgwikipedia.org Catechol estrogens, including this compound, can interact with estrogen receptors, sometimes acting as antiestrogens in certain tissues. The formation of this compound and its subsequent methylation are key steps in the metabolic clearance of ethinyl estradiol. nih.gov

The synthesis of this compound for research purposes has been a subject of study itself. Efficient methods have been developed to produce catechol estrogens, including this compound, to facilitate further investigation. nih.govnih.gov One method involves the formylation of 17 alpha-ethynylestradiol, followed by treatment with an alkaline solution of hydrogen peroxide to yield the desired catechol. nih.gov

The analysis and detection of estrogen metabolites are also critical areas of research. Methodologies such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify compounds like this compound in various samples. nih.govnih.govmst.dk These analytical techniques are essential for studying the metabolic fate of synthetic estrogens and their potential physiological impacts. nih.govbepls.comjocpr.com

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy Ethynyl Estradiol

Precursor Compounds and Reaction Pathways

The primary precursor for the synthesis of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435) is typically Ethinyl Estradiol. frontiersin.orgnih.gov Estradiol itself can also serve as a starting point, from which Ethinyl Estradiol is first synthesized. wikipedia.org The core of the synthetic challenge lies in the selective hydroxylation of the aromatic A-ring.

One established pathway involves the formylation of Ethinyl Estradiol, followed by oxidation. In a notable method, Ethinyl Estradiol is reacted with ethyl magnesium bromide and formaldehyde. This reaction, conducted in the presence of triethyl phosphate (B84403) or hexamethylphosphoramide, yields 2- and 4-formyl-17α-ethynylestradiol with high efficiency. nih.gov The subsequent treatment of these formyl derivatives with an alkaline solution of hydrogen peroxide in tetrahydrofuran (B95107) affords the corresponding catechol estrogens, including 2-Hydroxy Ethynyl Estradiol, in nearly quantitative yields. nih.gov

Another approach begins with the corresponding aminophenols. Large-scale preparation of catechol estrogens, including this compound, can be achieved from these aminophenol precursors through an inverse oxidation procedure. This method is noted for its high yields for both 2- and 4-hydroxylated estrogen products.

The biological metabolism of Ethinyl Estradiol also provides a blueprint for synthetic pathways. In humans and rats, the primary metabolic route for Ethinyl Estradiol is 2-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. nih.govwikipedia.org This biotransformation leads to the formation of this compound as the main metabolite. nih.gov

Table 1: Key Precursor Compounds for this compound Synthesis

Compound NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
Ethinyl EstradiolC₂₀H₂₄O₂296.41Primary precursor for direct hydroxylation. frontiersin.orgnih.govnist.gov
EstradiolC₁₈H₂₄O₂272.38Starting material for the synthesis of Ethinyl Estradiol. wikipedia.orggoogle.com
2-Methoxy Ethynyl EstradiolC₂₁H₂₆O₃342.43A potential intermediate in some synthetic routes. frontiersin.org
Estrone (B1671321)C₁₈H₂₂O₂270.37Can be a precursor for Ethinyl Estradiol synthesis.
2-Methoxy EstroneC₁₉H₂₄O₃300.39An intermediate in certain synthetic pathways. frontiersin.org

Advanced Synthetic Strategies for 2-Hydroxylation and Ethynylation

Modern synthetic chemistry offers more sophisticated and selective methods for the synthesis of catechol estrogens like this compound. These advanced strategies often focus on achieving higher regioselectivity in the hydroxylation step and employing milder reaction conditions.

Chemoenzymatic and microbial transformation approaches represent a frontier in steroid synthesis, offering high selectivity and environmentally benign reaction conditions. researchfloor.orgnih.gov These methods leverage the catalytic activity of enzymes, such as cytochrome P450 monooxygenases, to achieve specific hydroxylations. frontiersin.orgmdpi.com The use of engineered microorganisms or isolated enzymes can lead to the highly regioselective hydroxylation of the steroid's A-ring, mimicking the natural metabolic pathway. researchfloor.orgmdpi.com For instance, microbial hydroxylation can introduce hydroxyl groups at various positions on the steroid nucleus with high efficiency and enantioselectivity. researchfloor.org

Advanced oxidation processes (AOPs) are also being explored for the transformation of estrogens. researchgate.net While often studied in the context of environmental remediation, the principles of AOPs, which involve the generation of highly reactive hydroxyl radicals, could be adapted for synthetic purposes under controlled conditions.

Table 2: Comparison of Synthetic Strategies for 2-Hydroxylation

Synthetic StrategyKey Reagents/CatalystsAdvantages
Formylation and OxidationEthyl magnesium bromide, formaldehyde, H₂O₂High yields, simplicity, good selectivity. nih.gov
From AminophenolsInverse oxidationHigh yields for both 2- and 4-hydroxylated products.
IBX Oxidation2-Iodoxybenzoic acid (IBX), ascorbic acidGood overall yields, applicable to various estrogens. nih.gov
Microbial/ChemoenzymaticCytochrome P450 enzymes, engineered microorganismsHigh regioselectivity and stereoselectivity, mild reaction conditions. frontiersin.orgresearchfloor.orgmdpi.com

Stereochemical Considerations in Synthesis

The stereochemistry of this compound is a critical aspect of its synthesis, as the biological activity of steroids is highly dependent on their three-dimensional structure. The core steroidal framework contains multiple chiral centers, and their specific configuration must be maintained throughout the synthetic process.

The IUPAC name for this compound, (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol, defines the specific stereoisomer of interest. nih.gov During the synthesis, particularly in the ethynylation and hydroxylation steps, controlling the stereochemistry is paramount.

The ethynylation of the 17-keto group of an estrone precursor proceeds via nucleophilic addition. The stereochemical outcome at the C-17 position is crucial, leading to the desired 17α-ethynyl configuration.

The introduction of the hydroxyl group at the C-2 position does not typically affect the existing stereocenters of the steroid nucleus. However, the regioselectivity of this step is a significant challenge, as hydroxylation can also occur at the C-4 position. Advanced synthetic methods, such as enzymatic catalysis, are particularly advantageous in this regard, as they can provide high regioselectivity and avoid the formation of unwanted isomers. researchfloor.orgmdpi.com

Molecular Interaction Dynamics and Receptor Binding of 2 Hydroxy Ethynyl Estradiol

Estrogen Receptor Subtype Specificity and Binding Affinities

2-Hydroxy ethynyl (B1212043) estradiol (B170435) interacts with both major estrogen receptor subtypes, ERα and ERβ. wikipedia.orgwikipedia.org While direct and comprehensive comparative binding affinity data for 2-hydroxy ethynyl estradiol remains limited in publicly accessible research, inferences can be drawn from studies on its parent compound, ethinyl estradiol, and other 2-hydroxylated estrogens.

Ethinyl estradiol itself demonstrates a high affinity for both ERα and ERβ. wikipedia.org Some studies report that ethinyl estradiol has a significantly higher affinity for ERα compared to estradiol, while its affinity for ERβ is lower. wikipedia.org For instance, one study noted that ethinyl estradiol exhibited 233% of the affinity of estradiol for ERα, but only 38% for ERβ. wikipedia.org Another study, however, reported a high affinity for both subtypes, with 194% and 151% of estradiol's affinity for ERα and ERβ, respectively. wikipedia.org This suggests that the 17α-ethynyl group is a key contributor to high-affinity binding.

Interactive Data Table: Relative Binding Affinities of Selected Estrogens for ERα and ERβ

CompoundRelative Binding Affinity for ERα (%)Relative Binding Affinity for ERβ (%)Reference
Estradiol (E2)100100 wikipedia.org
Ethinyl Estradiol (EE2) - Study 123338 wikipedia.org
Ethinyl Estradiol (EE2) - Study 2194151 wikipedia.org
2-HydroxyestronePreferential for ERαLower affinity than for ERα nih.gov

Note: Data for this compound is not available and is inferred from related compounds.

Ligand-Receptor Complex Formation and Conformational Changes

The binding of an estrogenic ligand, such as this compound, to the ligand-binding domain (LBD) of an estrogen receptor is a critical initiating event. nih.govnih.gov This binding occurs within a hydrophobic pocket of the LBD. nih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues within the pocket. nih.gov

Upon binding, the ligand induces a significant conformational change in the receptor. nih.govnih.gov This structural alteration is essential for the receptor's subsequent actions. A key event in this process is the repositioning of a specific region of the LBD known as helix 12 (H12). researchgate.net In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface that is recognized by coactivator proteins. researchgate.net This agonist conformation is crucial for the transcriptional activation of target genes. nih.gov While the precise conformational changes induced by this compound have not been detailed in crystallographic studies, it is anticipated to induce an agonist conformation similar to that of its parent compound, ethinyl estradiol.

Enzymatic Biotransformation Pathways of 2 Hydroxy Ethynyl Estradiol

Cytochrome P450-Mediated Hydroxylation: Specificity and Kinetics

The initial and rate-limiting step in the metabolism of ethynyl (B1212043) estradiol (B170435) is its hydroxylation, a reaction catalyzed by various isoforms of the cytochrome P450 (CYP) enzyme system. This process predominantly occurs in the liver, with 2-hydroxylation being the major oxidative pathway. nih.gov The formation of 2-hydroxy ethynyl estradiol is a critical determinant of the subsequent metabolic fate of the parent compound.

Role of CYP3A4 and Other Isoforms in 2-Hydroxylation

Multiple cytochrome P450 isoforms are involved in the 2-hydroxylation of ethynyl estradiol. nih.gov The primary enzyme responsible for this reaction in humans is CYP3A4, which is abundantly expressed in the liver and intestine. nih.gov Studies using human liver microsomes and recombinant P450 isozymes have demonstrated that CYP3A4 plays a significant role in the formation of this compound. nih.govcapes.gov.br In fact, inhibition of CYP3A4 has been shown to decrease the formation of this metabolite by approximately 54%. nih.govcapes.gov.br

The kinetic parameters for the 2-hydroxylation of ethynyl estradiol have been studied in various systems. In human liver microsomes, the apparent Michaelis-Menten constant (Km) for 2-hydroxylation has been reported to be around 8.6 µM. The table below summarizes the key cytochrome P450 isoforms involved in the 2-hydroxylation of ethynyl estradiol and their relative contributions.

Enzyme IsoformRelative Contribution to 2-HydroxylationKey Findings
CYP3A4Major contributor (~54%) nih.govcapes.gov.brPrimary enzyme in both liver and intestine. nih.gov
CYP2C9Significant contributor (~24%) nih.govcapes.gov.brPlays a secondary but important role. nih.gov
CYP1A1Minor contributorHigh catalytic efficiency but low abundance. nih.gov
CYP1A2Minor contributorCapable of catalyzing the reaction. nih.gov
CYP2C19Minor contributorAlso involved in the metabolic pathway. nih.gov

Enzyme Induction and Inhibition Profiles

The activity of the cytochrome P450 enzymes involved in this compound formation can be modulated by various substances, leading to either enzyme induction or inhibition. This can have significant implications for the metabolism of ethynyl estradiol. nih.gov

Enzyme Induction: Inducers of CYP3A4 can increase the rate of 2-hydroxylation of ethynyl estradiol, leading to enhanced clearance of the parent compound. nih.govwikipedia.org For example, substances like rifampicin (B610482) and barbiturates are known to induce CYP3A4 activity. nih.gov This induction can increase the production of this compound. nih.gov

Enzyme Inhibition: Conversely, inhibitors of CYP3A4 can decrease the metabolism of ethynyl estradiol, leading to higher circulating levels of the parent drug. wikipedia.org Ketoconazole is a well-known selective inhibitor of CYP3A4 and has been used experimentally to confirm the role of this enzyme in ethynyl estradiol metabolism. nih.govcapes.gov.br Similarly, sulfaphenazole, a selective inhibitor of CYP2C9, has been used to demonstrate the involvement of this isoform. nih.govcapes.gov.br Ethynyl estradiol itself can act as a mechanism-based inhibitor of CYP3A4. nih.govnih.gov

The table below provides examples of inducers and inhibitors of the key enzymes involved in this compound formation.

Modulator TypeSubstanceTarget EnzymeEffect on this compound Formation
InducerRifampicinCYP3A4Increase nih.govnih.gov
InducerBarbituratesCYP3A4Increase nih.gov
InhibitorKetoconazoleCYP3A4Decrease nih.govcapes.gov.br
InhibitorSulfaphenazoleCYP2C9Decrease nih.govcapes.gov.br
InhibitorEthynyl EstradiolCYP3A4Mechanism-based inactivation nih.govnih.gov

Phase II Metabolic Conjugation: Glucuronidation and Sulfation

Following its formation via cytochrome P450-mediated hydroxylation, this compound undergoes Phase II metabolic conjugation reactions. These reactions, primarily glucuronidation and sulfation, involve the addition of endogenous polar molecules to the metabolite, which increases its water solubility and facilitates its excretion from the body. nih.govminia.edu.eg

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Interactions, including UGT1A1

Glucuronidation is a major pathway in the Phase II metabolism of this compound. This reaction is catalyzed by a family of enzymes known as uridine diphosphate glucuronosyltransferases (UGTs). oup.comdrughunter.com Several UGT isoforms are capable of conjugating catechole estrogens. oup.com

Specifically, UGT1A1 is a key enzyme involved in the glucuronidation of estrogens and their metabolites. drugbank.comnih.gov Studies have shown that UGT1A1, along with UGT1A3, exhibits high activity towards 2-hydroxy catechole estrogens. oup.com Ethinyl estradiol and its hydroxylated metabolites can interact with UGT enzymes in a complex manner, sometimes exhibiting concentration-dependent activation and inhibition. nih.govnih.gov For instance, at low concentrations, 17α-ethynylestradiol can stimulate the activity of UGT1A1 towards estradiol-3-glucuronidation, while at higher concentrations, it becomes inhibitory. nih.govresearchgate.net Daidzein, a non-steroidal compound, has also been shown to stimulate the 3-glucuronidation of estradiol via UGT1A1. oup.com Other UGT isoforms like UGT1A4, UGT1A9, and UGT2B7 are also involved in the glucuronidation of ethinyl estradiol. drugbank.com

Sulfotransferase (SULT) Enzyme Activity

Sulfation is another important Phase II conjugation pathway for this compound. nih.gov This process is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the metabolite. oup.com

SULT1E1, also known as estrogen sulfotransferase, is the primary enzyme responsible for the sulfation of ethinyl estradiol, particularly at low, clinically relevant concentrations. nih.govnih.govcapes.gov.br It exhibits a high affinity for ethinyl estradiol, with a low Km value. nih.govcapes.gov.br The sulfation of ethinyl estradiol is a significant part of its first-pass metabolism in both the intestine and the liver. nih.govcapes.gov.br Other SULT isoforms, such as SULT1A1 and SULT1A3, are also involved in the sulfation of ethinyl estradiol and its metabolites. drugbank.comcapes.gov.br The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and the presence of inducing or inhibiting agents. nih.govxenotech.com For example, rifampicin has been observed to induce sulfotransferase activity, leading to increased sulfation of ethinyl estradiol. nih.gov

The following table summarizes the key Phase II enzymes and their roles in the metabolism of this compound.

Conjugation PathwayKey Enzyme(s)Role in Metabolism
GlucuronidationUGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 oup.comdrugbank.comMajor pathway for detoxification and excretion. oup.com
SulfationSULT1E1, SULT1A1, SULT1A3 drugbank.comnih.govcapes.gov.brHigh-affinity pathway, important in first-pass metabolism. nih.govcapes.gov.br

Metabolic Cascade and Metabolite Characterization

The biotransformation of ethynyl estradiol is a sequential process. The initial 2-hydroxylation to form this compound is a critical step that precedes further metabolism. nih.gov This primary metabolite can then be further transformed through methylation, catalyzed by catechol-O-methyltransferase (COMT), to form 2-methoxy ethynyl estradiol. nih.govnih.gov Both this compound and 2-methoxy ethynyl estradiol are then subject to conjugation with glucuronic acid and sulfate. nih.govnih.gov

The resulting conjugated metabolites are more water-soluble and are readily excreted in urine and bile. nih.govnih.gov The major circulating conjugates of ethinyl estradiol are sulfates, while glucuronides are the predominant form found in urine. invivochem.cn The characterization of these various metabolites has been essential in understanding the complete metabolic profile of ethinyl estradiol and its hydroxylated derivatives. invivochem.cnmdpi.com

Intracellular Signaling Network Modulation by 2 Hydroxy Ethynyl Estradiol

Influence on MAPK/ERK Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Research indicates that estrogens can rapidly activate the MAPK/ERK pathway. nih.gov This non-genomic action can be initiated by estrogen receptors located at the plasma membrane, leading to the activation of downstream signaling molecules. nih.gov

For instance, 2-methoxyestradiol (B1684026), a metabolite of estradiol (B170435), has been shown to induce the activation of JNK, ERK, and p38 MAPKs in breast cancer cells. nih.gov While JNK activation was linked to apoptosis, ERK and p38 activation appeared to have a protective effect against cell death. nih.gov In the context of neuronal cells, estrogens have been observed to rapidly activate the ERK1/2 signaling cascade. oup.com Specifically, 17β-estradiol was found to activate ERK1/2 signaling in primary cerebellar granule cells at low concentrations. oup.com This activation is believed to be a key component of the non-genomic effects of estrogens, influencing neuronal function and plasticity. physiology.orgresearchgate.net

Table 1: Influence of Estrogen Metabolites on MAPK/ERK Signaling

Compound Cell Type Effect on MAPK/ERK Reference
2-Methoxyestradiol MDA-MB-435s human breast cancer cells Activation of JNK, ERK, and p38 MAPKs nih.gov
17β-Estradiol Primary cerebellar granule cells Activation of ERK1/2 signaling oup.com
Estrogens Neuronal and pituitary cells Activation of MAPK pathways physiology.org

Interactions with PI3K/Akt/mTOR Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is central to regulating cell growth, metabolism, and survival. nih.gov This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and therapeutic resistance. mdpi.com

Estrogen signaling pathways are known to crosstalk with the PI3K/Akt/mTOR cascade. nih.gov Activation of estrogen receptors can trigger the synthesis of components of the PI3K/Akt/mTOR pathway. nih.gov Conversely, the PI3K/Akt/mTOR pathway can activate estrogen receptor transcriptional activity independently of estrogen, promoting cell proliferation. nih.gov In ovariectomized middle-aged female rats, 17β-estradiol supplementation led to an increase in the expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in lymph node lymphocytes. nih.gov This suggests that estrogens can upregulate this signaling cascade. The interaction is complex, with mTORC1 directly phosphorylating and activating ERα upon estrogen stimulation, while mTORC2 can be both upstream and downstream of Akt. nih.govbinasss.sa.cr

Table 2: Estrogen Interaction with PI3K/Akt/mTOR Pathway Components

Condition Cell/Tissue Type Effect on PI3K/Akt/mTOR Pathway Reference
17β-Estradiol Supplementation Lymph node lymphocytes (rats) Increased p-Akt and p-mTOR expression nih.gov
Estrogen Stimulation General Activation of PI3K/Akt/mTOR pathway nih.gov
Estrogen Receptor Activation General Triggers synthesis of PI3K/Akt/mTOR components nih.gov

Modulation of Neuronal Signaling Pathways

Estrogens, including their metabolites, play a significant role in modulating neuronal signaling, which has implications for cognitive function and neuroprotection. physiology.orgfrontiersin.org Estradiol has been shown to rapidly remodel dendritic spines of cortical neurons, a process that is fundamental to synaptic plasticity. frontiersin.org This remodeling is thought to involve the activation of various signaling pathways. frontiersin.org

In hippocampal neurons, estradiol can increase the polymerization of actin through a RhoA/ROCK/cofilin-dependent pathway and regulate the activity of LIM kinase (LIMK), which also controls actin dynamics. frontiersin.org Furthermore, estradiol treatment can lead to the activation of Rap, a small GTPase, which may influence the trafficking of glutamate (B1630785) receptors. frontiersin.org The effects of estrogens on neuronal signaling are often cell-type specific; for example, estradiol's impact on GluA1 trafficking differs between hippocampal and cortical neurons due to the activation of different signaling mechanisms. frontiersin.org Low concentrations of estrogens are thought to be necessary for interacting with signal transduction pathways that affect targets like kainate and insulin-like growth factor-1 receptors. physiology.orgnih.gov

Table 3: Effects of Estradiol on Neuronal Signaling Pathways

Neuronal Process Signaling Pathway/Molecule Involved Reference
Dendritic Spine Remodeling Rap activation frontiersin.org
Actin Polymerization RhoA/ROCK/cofilin pathway frontiersin.org
Actin Dynamics LIM kinase (LIMK) regulation frontiersin.org
Neuronal Protection JNK1/2 pathway nih.gov

Effects on NF-κB and Inflammatory Responses

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, and its activity is often modulated by estrogens. There is evidence of a reciprocal antagonism between the estrogen receptor (ER) and NF-κB activity. ahajournals.org Estrogens can interfere with NF-κB-mediated inflammatory gene activation, which may contribute to their cardiovascular benefits. ahajournals.org

In vascular smooth muscle cells, estradiol has been shown to inhibit the expression of inflammatory genes by enhancing the levels of IκBα, an inhibitor of NF-κB, and by blocking the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. plos.org This anti-inflammatory action is also observed in immune cells. For example, in mouse splenic macrophages, estradiol decreased lipopolysaccharide (LPS)-induced TNF production, which was associated with reduced NF-κB binding activity. oup.com Similarly, in primary rat astrocytes, high doses of estradiol reduced amyloid β-peptide and LPS-induced activation of NF-κB. oup.com However, in some contexts, such as in the lymph node lymphocytes of middle-aged female rats, 17β-estradiol supplementation was found to increase the expression of phosphorylated IκB-α and phosphorylated NF-κB (p50 and p65), suggesting a pro-inflammatory role in that specific setting. nih.gov

Table 4: Modulation of NF-κB and Inflammatory Responses by Estrogens

Cell/Tissue Type Effect Mechanism Reference
Vasculature Inhibition of inflammatory gene activation Interference with NF-κB transcriptional activity ahajournals.org
Rat Aortic Smooth Muscle Cells Inhibition of inflammatory gene expression Enhanced IκBα levels, blocked p65 binding plos.org
Mouse Splenic Macrophages Decreased TNF production Reduced NF-κB binding activity oup.com
Primary Rat Astrocytes Reduced NF-κB activation - oup.com
Lymph node lymphocytes (rats) Increased p-IκB-α and p-NF-κB expression Upregulation of inflammatory signals nih.gov

Regulation of Cell Cycle and Apoptosis-Related Pathways

Estrogens and their metabolites can have profound effects on the regulation of the cell cycle and apoptosis. scispace.comphysiology.org These effects are often cell-type specific and can be either pro-proliferative or pro-apoptotic. mdpi.com

2-methoxyestradiol, for example, has been shown to induce apoptosis in various cancer cell lines. nih.gov In estrogen receptor-negative human breast cancer cells, 2-methoxyestradiol-induced apoptosis was associated with the activation of JNK and the subsequent phosphorylation and inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov In contrast, the activation of ERK and p38 by 2-methoxyestradiol in these cells had a protective effect against apoptosis. nih.gov

The interplay between different estrogen receptor isoforms, ERα and ERβ, also plays a role in determining the cellular outcome. mdpi.com The E2/ERα complex is often associated with cell cycle progression and the prevention of apoptosis, while the E2/ERβ complex can direct cells toward apoptosis. mdpi.com This can occur through the activation of different signaling pathways; for instance, the membrane E2/ERβ complex can lead to the phosphorylation of p38/MAPK, which in turn is involved in caspase 3 activation and apoptosis. mdpi.com Furthermore, estrogen-induced cell death in certain breast cancer cells can be facilitated by the activation of the unfolded protein response (UPR) mediated by IRE1α, which then drives p53 and JNK signaling, leading to apoptosis. mdpi.com

Table 5: Regulation of Cell Cycle and Apoptosis by Estrogen Metabolites

Compound/Condition Cell Type Effect Pathway/Molecule Involved Reference
2-Methoxyestradiol MDA-MB-435s human breast cancer cells Apoptosis induction JNK activation, Bcl-2/Bcl-xL inactivation nih.gov
E2/ERβ complex Cancer cells Apoptosis induction p38/MAPK activation, Caspase 3 activation mdpi.com
Estrogen LTED breast cancer cells Apoptosis induction UPR activation (IRE1α), p53 and JNK signaling mdpi.com
Estrogen LTED breast cancer cells Apoptosis induction Fas/FasL signaling pathway mdpi.com

Advanced Analytical Characterization Techniques in 2 Hydroxy Ethynyl Estradiol Research

Chromatographic Separations (e.g., HPLC) for Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435) and related estrogen metabolites. Its high resolution and sensitivity make it ideal for separating structurally similar compounds from complex mixtures, thereby assessing purity and confirming identity. mdpi.combepls.com

Research has demonstrated the efficacy of reversed-phase HPLC for separating a wide array of estrogen metabolites, including hydroxylated derivatives like 2-Hydroxy Ethynyl Estradiol. mdpi.comnih.gov The separation is typically achieved on C18 columns, which are well-suited for the lipophilic nature of these steroid compounds. mdpi.com Method development often involves optimizing the mobile phase composition, typically a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as methanol (B129727) or acetonitrile), along with column temperature to achieve optimal resolution. mdpi.com For instance, one study optimized the separation of estradiol and its metabolites by assessing various combinations of organic solvents and stationary phases, ultimately selecting an InfinityLab Poroshell 120 EC-C18 column with a methanol and water gradient. mdpi.com

The purity of commercially available this compound reference standards is commonly reported as >95%, as determined by HPLC. lgcstandards.com For quantitative analysis, particularly at the low concentrations found in biological fluids, HPLC is often coupled with highly sensitive detection methods, such as fluorescence detection (FLD) or mass spectrometry (MS). mdpi.comnih.gov Pre-column derivatization can be employed to enhance detectability; for example, derivatizing estrogens with 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole allows for sensitive fluorimetric detection with limits of detection in the picogram range. nih.gov

Table 1: Example HPLC Conditions for Separation of Estrogen Metabolites

Parameter Condition 1 Condition 2 Condition 3
Column InfinityLab Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) mdpi.com Wakosil 5C18 nih.gov Oyster BDS premium (150mm x 4.6mm, 3µm) bepls.com
Mobile Phase Water (0.1% formic acid) and Methanol mdpi.com Water and Methanol (10:90, v/v) nih.gov Acetonitrile and Water researchgate.net
Elution Gradient (76% to 100% Methanol) mdpi.com Isocratic nih.gov Isocratic researchgate.net
Flow Rate 0.5 mL/min mdpi.com Not Specified 1.5 mL/min researchgate.net
Temperature 50 °C mdpi.com Not Specified 30 °C bepls.com

| Detection | Fluorescence (λEX 350 nm, λEM 530 nm) after derivatization mdpi.com | Fluorimetric (λEX 336 nm, λEM 440 nm) after derivatization nih.gov | UV (210 nm for Ethinyl Estradiol) bepls.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive structural elucidation and sensitive quantification of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allow for the confident assignment of molecular formulas to the parent compound and its fragments. researchgate.net

In structural elucidation, tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. mdpi.com For ethinyl estradiol and its metabolites, electrospray ionization (ESI) is a common technique. nih.gov Studies have shown that ethinyl estradiol and its hydroxylated metabolites readily lose a water molecule in the ESI source. nih.govresearchgate.net The detailed analysis of the resulting MS/MS spectra allows researchers to pinpoint the location of structural modifications, such as the addition of a hydroxyl group at the C-2 position that characterizes this compound. nih.gov The use of stable isotope-labeled internal standards is crucial in these studies to differentiate metabolites from endogenous interferences and to confirm fragmentation pathways. nih.govresearchgate.net

For quantification, LC-MS/MS operating in multiple reaction-monitoring (MRM) mode offers exceptional sensitivity and selectivity, allowing for the detection of estrogens and their metabolites at picogram-per-milliliter levels in biological matrices like plasma and serum. researchgate.netnih.govnih.gov This high sensitivity is essential for pharmacokinetic studies. lcms.cz Methods have been developed to quantify ethinyl estradiol down to 1.0 pg/mL in human plasma using advanced triple quadrupole mass spectrometers. lcms.cz

Table 2: LC-MS/MS Parameters for Estrogen Metabolite Analysis

Parameter Setting Application
Ionization Source Electrospray Ionization (ESI), negative or positive mode nih.govnih.gov Analysis of polar metabolites
Mass Analyzer Triple Quadrupole or Ion Trap nih.govlcms.cz Quantification (MRM) and Structural Analysis (MS/MS)
Detection Limit 0.5 - 15 pg/mL nih.govacs.org Quantification in biological samples
Lower Limit of Quantification (LLOQ) ~1.0 - 10 pg/mL lcms.cz Bioanalytical method validation

| Accuracy & Precision | Typically within ±15% nih.gov | Regulated bioanalytical studies |

Spectroscopic Methods for Molecular Characterization

Beyond chromatography and mass spectrometry, other spectroscopic techniques are vital for the complete molecular characterization of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy each provide unique structural information. conicet.gov.ar

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful methods for the de novo structural elucidation of organic molecules. conicet.gov.ar NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. biochempress.com For this compound, NMR would confirm the presence of the ethynyl group, the phenolic hydroxyl groups on the A-ring, and the tertiary alcohol at the C-17 position, and definitively establish the regiochemistry of the hydroxylation. conicet.gov.ar Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can establish the connectivity between atoms, providing unambiguous structural proof. conicet.gov.ar

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. worldscientific.com The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, the C≡C stretching of the alkyne, aromatic C=C stretching, and C-O stretching vibrations, confirming the key functional moieties of the structure. worldscientific.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. researchgate.net The aromatic A-ring of this compound will result in characteristic UV absorbance maxima. The position of these maxima can be sensitive to the substitution pattern on the aromatic ring, providing evidence for the catechol structure (two hydroxyl groups on the A-ring). conicet.gov.ar

Application in Reference Standard Development for Metabolite Research

The availability of a well-characterized, high-purity reference standard for this compound is fundamental for advancing metabolite research. lgcstandards.comevitachem.com This compound is the primary oxidative metabolite of ethinyl estradiol, formed mainly by the cytochrome P450 enzyme CYP3A4. nih.gov

As a reference standard, this compound serves several critical functions:

Identification: It allows for the unequivocal identification of this metabolite in complex biological samples (e.g., from liver microsomal incubations or in plasma) by comparing retention times in HPLC and fragmentation patterns in MS/MS. nih.govnih.gov

Quantification: It is used to prepare calibration curves for the accurate quantification of the metabolite's concentration in various matrices. nih.gov This is essential for studying the pharmacokinetics of ethinyl estradiol and understanding interindividual variability in its metabolism. nih.gov

Method Validation: It is a critical material for validating analytical methods according to regulatory guidelines (e.g., ICH), ensuring accuracy, precision, linearity, and specificity. bepls.com

Further Metabolic Studies: The pure standard can be used as a substrate in further in vitro experiments to study its subsequent metabolic pathways, such as methylation by catechol-O-methyltransferase (COMT) or conjugation reactions.

The development of such a reference standard involves its synthesis or isolation, purification (typically using chromatographic techniques), and comprehensive characterization using the analytical methods described above (HPLC, MS, NMR, IR) to confirm its identity and establish its purity. lgcstandards.comconicet.gov.ar

Investigative Research Models and Systems Biology Approaches for 2 Hydroxy Ethynyl Estradiol

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture systems are fundamental in dissecting the molecular mechanisms of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435). These models allow for controlled experiments to investigate cellular responses and signaling pathways. For instance, studies have utilized human cancer cell cultures to evaluate the cytotoxic effects of various estradiol derivatives. acs.org Research has also employed cell lines like B16-F10 melanoma cells to study the role of 2-hydroxyestradiol (B1664083) in melanin (B1238610) formation, demonstrating its incorporation into melanin. nih.gov Furthermore, the metabolism of estrogens, including the formation of 2-hydroxy derivatives, has been investigated using in vitro systems with human and rat microsomal incubations. nih.gov These models are crucial for understanding how 2-Hydroxy Ethynyl Estradiol and related compounds influence cell growth, differentiation, and other cellular processes.

In one study, the cytotoxicity of a series of estradiol analogs, including those with an ethynyl group, was assessed in a panel of 55 human cancer cell cultures. acs.org The findings from such studies help to correlate the chemical structure of these compounds with their biological activity.

Animal Models in Neurobiological Research

Animal models, particularly rodent models, have been instrumental in exploring the neurobiological effects of synthetic estrogens like ethinyl estradiol and its metabolites. jneurosci.orgcnr.it These models allow for the investigation of complex physiological and behavioral outcomes that cannot be fully recapitulated in vitro. jneurosci.org For example, ovariectomized rats are often used to study the effects of estrogens on the brain in a controlled hormonal environment. nih.govresearchgate.net

Investigation of Brain Norepinephrine (B1679862) Uptake Inhibition

Research has shown that this compound is a potent inhibitor of norepinephrine uptake in the brain. biosynth.comcymitquimica.com This has significant implications for its potential effects on mood and cognition. Studies using animal models have demonstrated that synthetic estrogens can modulate noradrenergic systems. nih.gov For example, research in rats has shown that estrogen can influence the efficacy of drugs that target norepinephrine alpha-2a receptors, which are involved in stress-induced working memory impairment. nih.gov While these studies may not have directly used this compound, they provide a framework for understanding how this compound, as a potent norepinephrine uptake inhibitor, might exert its neurobiological effects.

Mapping of Cytochrome P450 Enzyme Markers in Neural Tissues

This compound has been utilized as a marker for cytochrome P450 (CYP) enzymes in rat brain tissues. biosynth.com The metabolism of estrogens to hydroxylated metabolites is catalyzed by CYP enzymes, which are present in the brain. nih.gov Specifically, CYP1A1, CYP1A2, CYP1B1, and CYP3A4 are involved in the 2-hydroxylation of estradiol. nih.gov The expression of these enzymes in neural tissues is critical as it determines the local concentration and effects of estrogen metabolites. For instance, CYP1B1 is expressed in various brain regions and its activity can influence the production of 2-hydroxyestradiol. nih.gov Mapping the distribution of these enzymes helps in understanding the region-specific metabolism and potential actions of this compound within the central nervous system. frontiersin.org

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interactions between small molecules like this compound and their protein targets. acs.orgjddtonline.info These methods are essential for structure-based drug discovery and for understanding the molecular basis of a compound's activity. acs.orgfrontiersin.org

Molecular docking simulations can predict the binding affinity and conformation of a ligand within the binding site of a receptor, such as the estrogen receptor. jddtonline.infonih.gov This information is crucial for understanding how this compound might exert its effects at the molecular level. For example, docking studies have been used to investigate the binding of various estrogenic compounds to estrogen receptors ERα and ERβ. nih.gov While specific docking studies for this compound are not widely reported in the provided search results, the methodology is well-established for similar compounds. nih.gov These computational approaches can help in prioritizing compounds for further experimental testing and in designing new analogs with improved properties. nih.gov

Proteomic and Transcriptomic Profiling in Response to this compound

Systems biology approaches, such as proteomics and transcriptomics, provide a global view of the cellular changes induced by a compound. peerj.commdpi.comresearchgate.net These techniques allow for the simultaneous analysis of thousands of proteins and genes, respectively, offering insights into the broader biological pathways affected by this compound.

Proteomic profiling can identify changes in protein expression and post-translational modifications in response to treatment. peerj.commdpi.com This can reveal the key signaling pathways and cellular processes that are modulated by the compound. For instance, proteomic analysis has been used to identify protein signatures associated with different physiological states, which could be adapted to study the effects of this compound. peerj.com

Transcriptomic profiling , often performed using techniques like RNA sequencing, measures the changes in gene expression across the entire genome. nih.govnih.govfrontiersin.org This can help to identify the genes and genetic networks that are regulated by this compound. Studies have used transcriptomics to investigate the effects of ethinyl estradiol on gene expression in various tissues and organisms, providing a foundation for understanding the potential transcriptomic impact of its metabolites. nih.govfrontiersin.org

A hypothetical transcriptomic study on this compound could reveal changes in the expression of genes involved in neuroinflammation, as suggested by studies on related estrogen metabolites. nih.gov

Table of Research Findings

Research Area Model System Key Findings
Mechanistic Studies In vitro cell cultures Evaluation of cytotoxicity and metabolic pathways. acs.orgnih.gov
Neurobiology Animal models (rats) Potent inhibitor of brain norepinephrine uptake. biosynth.comcymitquimica.com
Enzyme Mapping Animal models (rats) Used as a marker for cytochrome P450 enzymes in the brain. biosynth.com
Molecular Interactions Computational models Prediction of binding affinities to protein targets. nih.govnih.gov
Systems Biology Proteomics/Transcriptomics Global analysis of protein and gene expression changes. peerj.comnih.gov

Emerging Research Avenues and Methodological Challenges

Elucidating the Role of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435) as an Antiestrogen (B12405530) at High Doses

While possessing estrogenic properties, 2-Hydroxy Ethynyl Estradiol is noted to be active as an antiestrogen at high doses. biosynth.comcymitquimica.com This dualistic nature is a significant area of research. The antiestrogenic potential of 2-hydroxylated catechol estrogens is thought to arise from their ability to compete with more potent estrogens, like the parent compound Estradiol, for receptor binding. Studies show that 2-hydroxy compounds can bind to estrogen receptors with considerable affinity, yet exhibit minimal activity in promoting uterine tissue growth (uterotropic activity). This suggests a mechanism of competitive antagonism, where this compound occupies the receptor without initiating the full cascade of estrogenic effects, thereby blocking more potent estrogens from binding.

Research in rat models has demonstrated that the affinity of 2-Hydroxyethynylestradiol for cytoplasmic estrogen receptors in the pituitary and hypothalamus is significant, with an equilibrium dissociation constant (Ki) of 0.3-0.6 nM, which is comparable to that of Estradiol and Ethynylestradiol (Ki: 0.1 nM). nih.gov However, these 2-hydroxylated compounds showed a reduced capacity (60-70%) to translocate these receptors into the cell nucleus compared to Estradiol or 4-hydroxyestradiol. nih.gov This reduced nuclear translocation could be a key factor in its antiestrogenic activity at higher concentrations, as it would limit the activation of estrogen-responsive genes. This contrasts with the action of antiestrogens like Tamoxifen, which can also block the induction of certain estrogen-regulated enzymes. nih.gov The direction of metabolism toward this 2-hydroxy pathway may significantly suppress the peripheral estrogenic activity of the parent compound.

Unexplored Enzymatic Interactions and Post-Translational Modifications

The formation of this compound from its parent compound, Ethynyl Estradiol, is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov Extensive research has identified CYP3A4 and CYP2C9 as the primary enzymes responsible for this 2-hydroxylation reaction. nih.govcapes.gov.br Other isoforms, including CYP1A1, CYP1A2, and CYP2C19, are also capable of catalyzing this metabolic step. nih.govpharmgkb.orgpharmgkb.org Following its formation, this compound undergoes further metabolism, primarily through methylation by Catechol-O-methyltransferase (COMT) and conjugation via glucuronidation and sulfation, which facilitates its elimination. nih.govpharmgkb.orgwikipedia.org

Beyond its own metabolism, there is a significant gap in understanding how this compound might influence other enzymatic systems or induce post-translational modifications (PTMs) in other proteins. PTMs are covalent modifications to proteins after their synthesis, such as phosphorylation or ubiquitination, that critically regulate their function. creative-proteomics.com Estrogenic compounds are known to modulate the stability and function of various proteins through post-transcriptional and post-translational pathways, for instance, by altering ubiquitination and subsequent proteasomal degradation. nih.gov It is plausible that this compound, as a biologically active catechol estrogen, could exert similar effects, yet this remains a largely unexplored field. For example, catechol estrogens are known to be potent competitive inhibitors of COMT and tyrosine hydroxylase, suggesting they could affect catecholamine biosynthesis and metabolism. wikipedia.org However, specific studies on how this compound influences the PTM landscape of the cell are lacking and represent a critical frontier for future research.

Enzyme FamilySpecific EnzymeRole in Estrogen MetabolismSubstrate
Cytochrome P450CYP3A4Major catalyst for 2-hydroxylationEthynyl Estradiol
Cytochrome P450CYP2C9Significant catalyst for 2-hydroxylationEthynyl Estradiol
Cytochrome P450CYP1A1, CYP1A2, CYP2C19Contribute to 2-hydroxylationEthynyl Estradiol
TransferaseCatechol-O-methyltransferase (COMT)Methylation of catechol estrogensThis compound
TransferaseGlucuronyltransferases (UGTs)Glucuronidation for excretionThis compound
TransferaseSulfotransferases (SULTs)Sulfation for excretionEthynyl Estradiol Metabolites

Development of Novel Research Probes and Derivatized Analogs

Advancing the study of this compound requires sophisticated tools to track its interactions and quantify its presence in biological systems. A significant challenge is the low circulating levels of estrogen metabolites, necessitating highly sensitive analytical methods. nih.gov

One major area of development is in derivatization techniques to enhance detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Novel derivatizing agents, such as 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ), have been developed to react with estrogens and their metabolites, improving their ionization efficiency and allowing for more sensitive and specific quantification in plasma samples. nih.gov

Another promising frontier is the creation of activity-based probes. Researchers have successfully used the 17-α-ethynylestradiol scaffold to develop probes that can covalently bind to and label specific P450 enzymes. nih.gov These probes often incorporate a "click chemistry" handle, allowing them to be tagged with a reporter molecule (like rhodamine) for visualization and profiling of enzyme activity. nih.gov Such tools are invaluable for understanding P450-drug interactions and the specific roles of different enzymes in metabolizing this compound.

Furthermore, the synthesis of derivatized analogs serves to explore structure-activity relationships. This includes creating isotope-labeled versions (e.g., using deuterium (B1214612) or Carbon-13) for use as internal standards in analytical assays or synthesizing analogs with modified functional groups to probe their effects on biological targets, such as inhibiting tubulin polymerization or blocking specific ion channels. medchemexpress.comacs.orguni-muenchen.de These synthetic analogs are crucial for dissecting the compound's mechanism of action and identifying pharmacophores for potential therapeutic development.

Interdisciplinary Approaches for Comprehensive Biological Impact Assessment

A full understanding of this compound's biological impact necessitates a convergence of multiple scientific disciplines.

Biochemistry and Pharmacology: These fields are foundational for characterizing the metabolic pathways involving CYP enzymes and COMT, as well as defining the compound's binding affinity and functional activity at estrogen receptors (ERα and ERβ). nih.govnih.govnih.gov

Toxicology and Molecular Oncology: A critical research area focuses on the potential for catechol estrogens, including this compound, to undergo oxidation into reactive quinones. wikipedia.orgnih.gov These reactive species can generate reactive oxygen species (ROS), leading to oxidative DNA damage and the formation of DNA adducts, which are mechanisms implicated in estrogen-induced carcinogenesis. nih.govnih.gov

Neuroscience: The effects of this metabolite extend to the central nervous system. It has been identified as a potent inhibitor of norepinephrine (B1679862) uptake in the brain, indicating a role in neurochemical signaling that is distinct from its classical hormonal functions. biosynth.com

Analytical Chemistry: The development of highly sensitive detection methods, such as LC-MS/MS coupled with novel derivatization strategies, is essential for accurately quantifying the low physiological concentrations of this compound and its related metabolites in complex biological matrices like blood serum. nih.govresearchgate.net

Clinical Research: Bridging basic science with human health, clinical studies are beginning to associate specific profiles of estrogen metabolites with hormone-dependent diseases like endometriosis and its associated pain symptoms. frontiersin.org This work highlights the importance of understanding the complete metabolic profile of estrogens to uncover biomarkers and potential therapeutic targets.

By integrating findings from these diverse fields, researchers can construct a comprehensive model of this compound's journey through the body—from its enzymatic formation and receptor interactions to its potential role in both normal physiology and pathology.

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying 2-Hydroxy Ethynyl Estradiol in biological and environmental matrices?

To detect this compound, researchers should employ high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as validated in Method 1698 for steroid analysis in water, soil, and biosolids . For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 17α-Ethynyl Estradiol-d4) improves quantification accuracy by correcting for matrix effects . Urinary metabolites, such as glucuronide conjugates, require enzymatic hydrolysis (e.g., β-glucuronidase treatment) prior to analysis .

Q. How does the 2-hydroxylation pathway influence the metabolic fate and bioactivity of Ethynyl Estradiol derivatives?

The 2-hydroxylation pathway, a Phase I metabolic process, converts estrone to 2-Hydroxyestrone via cytochrome P450 enzymes (CYP1A1/2), which may extend to Ethynyl Estradiol derivatives like this compound . This pathway reduces estrogenic potency compared to parent compounds but may generate reactive intermediates requiring Phase II conjugation (e.g., methylation via COMT enzymes) to prevent oxidative DNA damage . In vitro models using hepatic microsomes or recombinant CYP isoforms can quantify metabolic rates and identify enzyme-specific contributions .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the dose-dependent effects of this compound on gene expression in hormonal pathways?

Studies should integrate multi-omics approaches (transcriptomics, proteomics) to capture dose-response relationships. For example, Toxicogenomic assessments of Ethynyl Estradiol demonstrate that low doses (0.1–10 nM) activate estrogen receptor (ER)-α-mediated pathways, while higher doses (>100 nM) may induce off-target effects, such as oxidative stress markers . Include controls for non-monotonic responses, such as ER antagonists (e.g., ICI 182,780) and antioxidant treatments (e.g., N-acetylcysteine) to isolate mechanistic pathways . Cell-line selection is critical: ER-positive models (e.g., MCF-7) are ideal for receptor-mediated effects, while ER-negative lines help identify receptor-independent mechanisms .

Q. How can researchers resolve contradictions in reported cytotoxic and proliferative effects of this compound across in vitro studies?

Discrepancies may arise from differences in experimental conditions:

  • Cell culture media composition : Serum-free conditions reduce estrogen-binding protein interference, enhancing compound bioavailability .
  • Metabolic activation : Primary hepatocytes or S9 fractions may convert this compound to reactive quinones, explaining cytotoxicity absent in immortalized lines .
  • Endpoint selection : Proliferation assays (e.g., MTT) may mask apoptosis; combine with flow cytometry for Annexin V/PI staining to capture dual effects .
    Standardize protocols using guidelines from ethical review frameworks, such as harmonizing dose ranges and exposure durations .

Q. What safety protocols are essential for handling this compound given its structural similarity to carcinogenic analogs?

Refer to GHS hazard classifications for Ethynyl Estradiol derivatives:

  • Personal protective equipment (PPE) : Use nitrile gloves (tested for chemical permeation) and ASTM-rated face shields to prevent dermal/oral exposure .
  • Environmental controls : Conduct experiments in fume hoods with HEPA filters to minimize aerosolization .
  • Waste disposal : Collect spillage in sealed containers and incinerate at >850°C to prevent aquatic toxicity, as the compound is classified as Hazard Category 1 for aquatic environments .

Methodological Resources

  • Analytical Standards : Use deuterated analogs (e.g., 17α-Ethynyl Estradiol-d4) for isotopic dilution in mass spectrometry .
  • Ethical Compliance : Align in vivo studies with institutional review board (IRB) requirements, including justification of dosing regimens and endpoint monitoring .
  • Data Validation : Cross-validate findings with orthogonal assays (e.g., ER-binding ELISA and luciferase reporter assays) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.